molecular formula C20H22N2O4S B2973561 1-[3-(morpholine-4-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline CAS No. 328549-43-5

1-[3-(morpholine-4-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B2973561
CAS No.: 328549-43-5
M. Wt: 386.47
InChI Key: JBLVSDNOXZIPCF-UHFFFAOYSA-N
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Description

1-[3-(morpholine-4-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrahydroquinoline core, which is a partially saturated derivative of quinoline, and a morpholine-4-sulfonyl group attached to a benzoyl moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(morpholine-4-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydroquinoline core through a Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene. The resulting tetrahydroquinoline is then subjected to further functionalization.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(morpholine-4-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.

    Reduction: The benzoyl group can be reduced to form corresponding alcohols.

    Substitution: The morpholine-4-sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

1-[3-(morpholine-4-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-(morpholine-4-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The morpholine-4-sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The tetrahydroquinoline core may also contribute to the compound’s overall bioactivity by stabilizing the interaction with the target molecules.

Comparison with Similar Compounds

    Quinoline derivatives: Compounds like quinine or chloroquine, which have a quinoline core.

    Morpholine derivatives: Compounds such as morpholine-4-carboxylic acid or morpholine-4-sulfonamide.

Uniqueness: 1-[3-(morpholine-4-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline is unique due to the combination of its tetrahydroquinoline core and morpholine-4-sulfonyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(3-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c23-20(22-10-4-7-16-5-1-2-9-19(16)22)17-6-3-8-18(15-17)27(24,25)21-11-13-26-14-12-21/h1-3,5-6,8-9,15H,4,7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLVSDNOXZIPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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